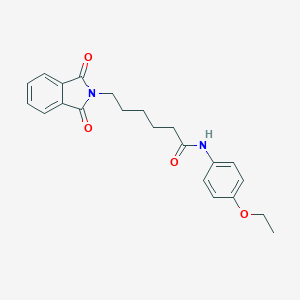![molecular formula C14H10ClF3N4O B258963 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTAP is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
CTAP acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The kappa opioid receptor is involved in the regulation of pain, stress, and addiction, and its activation has been shown to produce dysphoria and aversion. CTAP binds to the kappa opioid receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of pain and stress responses.
Biochemical and Physiological Effects:
CTAP has been shown to have various biochemical and physiological effects, including the inhibition of pain and stress responses, modulation of immune function, and inhibition of cancer cell growth. CTAP has also been shown to have anti-inflammatory effects, and it has been studied as a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CTAP has several advantages for lab experiments, including its high selectivity for the kappa opioid receptor, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various fields. However, CTAP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for CTAP research, including the development of more efficient synthesis methods, the optimization of CTAP derivatives with improved pharmacological properties, and the investigation of CTAP's potential therapeutic applications in various fields. CTAP has shown promising results in preclinical studies, and future research may lead to the development of CTAP-based drugs for the treatment of pain, stress, addiction, and cancer.
Synthesemethoden
CTAP has been synthesized using various methods, including the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole with 4-cyanophenylacetic acid in the presence of a coupling agent. Another method involves the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole with 4-cyanophenylacetonitrile in the presence of a base. The synthesis of CTAP requires careful optimization of reaction conditions, and the yield and purity of the product can vary depending on the method used.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, CTAP has been shown to act as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. CTAP has also been shown to have immunomodulatory effects, and it has been studied as a potential therapeutic agent for autoimmune diseases. In cancer research, CTAP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
Produktname |
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide |
|---|---|
Molekularformel |
C14H10ClF3N4O |
Molekulargewicht |
342.7 g/mol |
IUPAC-Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C14H10ClF3N4O/c1-8-12(15)13(14(16,17)18)21-22(8)7-11(23)20-10-4-2-9(6-19)3-5-10/h2-5H,7H2,1H3,(H,20,23) |
InChI-Schlüssel |
SBXBWPXZEHKMPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C#N)C(F)(F)F)Cl |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C#N)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile](/img/structure/B258882.png)
![{[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B258884.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B258885.png)
![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)

![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)

![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
